molecular formula C30H27ClF6N4O2 B1666061 antrafenine dihydrochloride CAS No. 55300-30-6

antrafenine dihydrochloride

Cat. No.: B1666061
CAS No.: 55300-30-6
M. Wt: 625.0 g/mol
InChI Key: YODBEKYABWOGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

antrafenine dihydrochloride is a complex organic compound that belongs to the family of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antrafenine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the synthesis of 2-amino-3-(trifluoromethyl)benzoic acid from 2-aminobenzotrifluoride . This intermediate is then subjected to further reactions to introduce the quinoline and piperazine groups under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

antrafenine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

antrafenine dihydrochloride is unique due to its combination of trifluoromethyl, quinoline, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity.

CAS No.

55300-30-6

Molecular Formula

C30H27ClF6N4O2

Molecular Weight

625.0 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;hydrochloride

InChI

InChI=1S/C30H26F6N4O2.ClH/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27;/h1-11,18-19H,12-17H2,(H,37,38);1H

InChI Key

YODBEKYABWOGDF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl

Appearance

Solid powder

melting_point

88-90

55300-29-3
55300-30-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

55300-30-6 (di-hydrochloride)

shelf_life

>2 years if stored properly

solubility

2.84e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antrafenine hydrochloride; Antrafenine Dihydrochloride; 2-[[7-(TrifluoroMethyl)-4-quinolinyl]aMino]benzoic Acid [4-[3-(TrifluoroMethyl)phenyl]-1-piperazinyl]ethyl Ester Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
antrafenine dihydrochloride
Reactant of Route 2
Reactant of Route 2
antrafenine dihydrochloride
Reactant of Route 3
Reactant of Route 3
antrafenine dihydrochloride
Reactant of Route 4
Reactant of Route 4
antrafenine dihydrochloride
Reactant of Route 5
Reactant of Route 5
antrafenine dihydrochloride
Reactant of Route 6
Reactant of Route 6
antrafenine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.